

# Application Notes and Protocols for Subculturing and Passaging SW1116 Cells

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## Compound of Interest

Compound Name: SW116

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the subculturing and passaging of the human colorectal adenocarcinoma cell line, SW1116. Adherence to these protocols is crucial for maintaining cell line viability, integrity, and reproducibility in experimental results.

## Cell Line Information

The SW1116 cell line was established from a primary grade II colorectal adenocarcinoma of a 73-year-old Caucasian male.[1][2] These cells exhibit an epithelial morphology and are adherent.[1][2] SW1116 cells are known to produce high levels of carcinoembryonic antigen (CEA).[1] This cell line is a valuable tool in cancer research and toxicology studies.

## Quantitative Data Summary

For optimal growth and experimental consistency, key quantitative parameters for SW1116 cell culture are summarized in the table below.

Parameter	Value	Source(s)
Doubling Time	Approximately 68.70 hours	[2]
Seeding Density	2-3 x 10,000 cells/cm <sup>2</sup>	[1]
Subculture Confluency	70-80%	[1][3]
Split Ratio	1:3 to 1:6	[1][2]
Trypsin-EDTA Solution	0.25% (w/v) Trypsin-0.53 mM EDTA or 0.05% Trypsin/EDTA	[1]
Incubation Temperature	37°C	[1]
Atmosphere	Free gas exchange with atmospheric air (CO <sub>2</sub> is not required and can be detrimental)	[4]

## Experimental Protocols

### Materials

- SW1116 cells
- Complete Growth Medium: ATCC-formulated Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS).
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution (0.25% w/v Trypsin, 0.53 mM EDTA)
- Sterile cell culture flasks or plates
- Sterile serological pipettes
- Sterile centrifuge tubes
- Micropipettes and sterile tips

- Inverted microscope
- Biological safety cabinet
- 37°C incubator
- Centrifuge
- Hemocytometer or automated cell counter
- Trypan blue solution

## Protocol for Thawing Cryopreserved SW1116 Cells

- Warm the complete growth medium to 37°C in a water bath.
- Rapidly thaw the cryovial of SW1116 cells by gentle agitation in the 37°C water bath. Thawing should take approximately 2 minutes.
- Once thawed, decontaminate the vial by wiping it with 70% ethanol.
- Under sterile conditions in a biological safety cabinet, transfer the contents of the vial to a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.
- Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a new, labeled culture flask.
- Incubate the culture at 37°C in an incubator with free gas exchange to the atmosphere. Note: Leibovitz's L-15 medium is formulated for use without CO<sub>2</sub>.[\[4\]](#)

## Protocol for Subculturing and Passaging SW1116 Cells

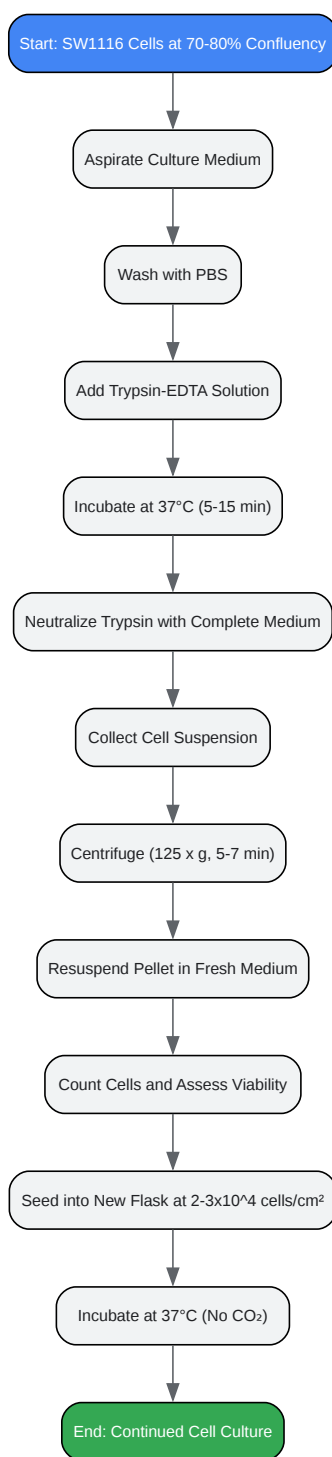
- Cell Monitoring: Visually inspect the SW1116 cell culture daily using an inverted microscope. Cells should be passaged when they reach 70-80% confluency.[\[1\]](#)[\[3\]](#) Avoid letting the cells become over-confluent as this can negatively impact their viability and attachment.[\[3\]](#)

- Aspiration: Under sterile conditions, carefully aspirate and discard the culture medium from the flask.
- Washing: Gently rinse the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate and discard the PBS.
- Trypsinization:
  - Add 2.0 to 3.0 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
  - Incubate the flask at 37°C for 5 to 15 minutes. Observe the cells under an inverted microscope until the cell layer is dispersed. The cells will appear rounded and detached. Gentle tapping of the flask may aid in detachment.[\[3\]](#)
  - Note: SW1116 cells can be moderately adherent.[\[3\]](#) If cells are difficult to detach, a longer incubation time or using a 0.05% trypsin-EDTA solution may be necessary.[\[1\]](#)[\[3\]](#) Avoid excessive exposure to trypsin as it can damage the cells.[\[3\]](#)
- Neutralization: Once the cells are detached, add an equal volume of complete growth medium to the flask to neutralize the trypsin.
- Cell Collection and Counting:
  - Gently pipette the cell suspension up and down to ensure a single-cell suspension.
  - Transfer the cell suspension to a sterile centrifuge tube.
  - Perform a cell count using a hemocytometer or an automated cell counter. A viability assessment using trypan blue is recommended.
- Seeding:
  - Calculate the required volume of cell suspension to achieve the desired seeding density of  $2-3 \times 10,000$  cells/cm<sup>2</sup>.[\[1\]](#)
  - Add the calculated volume of cell suspension to a new, labeled culture flask containing pre-warmed complete growth medium.

- Gently rock the flask to ensure an even distribution of cells.
- Incubation: Place the flask in a 37°C incubator. Remember that a CO<sub>2</sub> environment is not required for L-15 medium.[\[4\]](#)
- Medium Renewal: Change the culture medium every 2-3 days.

## Visualizations

### Experimental Workflow for Subculturing SW1116 Cells



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Caption: Workflow for the subculturing and passaging of SW1116 cells.

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## References

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